Methyl 3-(piperidin-4-yl)benzoate hydrochloride
Overview
Description
Methyl 3-(piperidin-4-yl)benzoate hydrochloride is a chemical compound with the molecular formula C13H18ClNO2. It is a derivative of benzoic acid and piperidine, and it is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been associated with various biological activities .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is a p-gp substrate . The compound’s lipophilicity (Log Po/w) is 2.13, suggesting it may have good bioavailability .
Action Environment
The action of Methyl 3-(piperidin-4-yl)benzoate hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Methyl 3-(piperidin-4-yl)benzoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity. This compound also interacts with transport proteins, influencing the transport of other molecules across cell membranes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . It can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in the body . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has high gastrointestinal absorption and can cross the blood-brain barrier . The compound’s distribution is influenced by its lipophilicity and binding affinity to plasma proteins . These factors determine its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s localization can also affect its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(piperidin-4-yl)benzoate hydrochloride typically involves the esterification of 3-(piperidin-4-yl)benzoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3-(piperidin-4-yl)benzoic acid.
Reduction: Formation of 3-(piperidin-4-yl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 3-(piperidin-4-yl)benzoate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(piperidin-4-yl)benzoate
- Methyl 3-(piperidin-3-yl)benzoate
- Methyl 3-(piperidin-4-yl)benzamide
Uniqueness
Methyl 3-(piperidin-4-yl)benzoate hydrochloride is unique due to its specific substitution pattern on the aromatic ring and the presence of the piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 3-piperidin-4-ylbenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBDUSKBEWVQOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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